
SRT2183: Application Notes and Protocols for
Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SRT 2183

Cat. No.: B1681107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SRT2183 is a small molecule initially developed as a potent activator of Sirtuin-1 (SIRT1), a

NAD+-dependent deacetylase implicated in various cellular processes, including metabolism,

DNA repair, and inflammation.[1][2] While its direct activation of SIRT1 has been a subject of

debate, with some studies suggesting indirect or off-target effects, SRT2183 has demonstrated

significant biological activity in a variety of in vitro models.[3][4][5] It has been shown to induce

growth arrest and apoptosis in cancer cells, modulate inflammatory responses, and influence

cell differentiation.[6][7][8] These application notes provide a comprehensive overview of the

experimental use of SRT2183 in cell culture, including its mechanism of action, quantitative

data from various studies, and detailed protocols for its application.

Mechanism of Action
The precise mechanism of action of SRT2183 is complex and may be cell-type dependent.

While initially reported to be a direct SIRT1 activator, subsequent research has revealed a

more nuanced picture.[1][5] Key pathways and targets modulated by SRT2183 include:

SIRT1 Activation (Controversial): SRT2183 was designed to allosterically activate SIRT1,

leading to the deacetylation of various protein targets.[9] However, some studies have shown

that this activation is not observed with native protein substrates, questioning its direct

activator role.[5][10]
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AMPK Activation: SRT2183 has been shown to activate AMP-activated protein kinase

(AMPK), a central regulator of cellular energy homeostasis.[3][7] This can lead to increased

expression of SIRT1.[7]

NF-κB Pathway Inhibition: By promoting the deacetylation of the RelA/p65 subunit of NF-κB,

a known SIRT1 target, SRT2183 can inhibit NF-κB transcriptional activity, a key pathway in

inflammation and cell survival.[6][7]

STAT3 Deacetylation: SRT2183 can induce the deacetylation of STAT3, a transcription factor

involved in cell growth and proliferation.[6]

p300 Histone Acetyltransferase (HAT) Inhibition: Some evidence suggests that SRT2183

may inhibit the activity of p300, a histone acetyltransferase, which could account for some of

its effects on protein acetylation independent of SIRT1 activation.[4][11]

Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of SRT2183

observed in various cell lines.

Table 1: Effective and Inhibitory Concentrations of SRT2183
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Cell Line(s) Effect
Concentration
Range

Incubation
Time

Reference(s)

Reh, Nalm-6

(Lymphoid

Malignancy)

Growth Inhibition 1-10 µM 24-72 hours [6]

Reh
IC50

(Proliferation)
~8.7 µM 48 hours [2]

Nalm-6
IC50

(Proliferation)
~3.2 µM 48 hours [2]

Various

Lymphoid

Malignancies

IC50 2-15 µM 48 hours [2]

LN229, SF539,

SF767, U87MG

(Glioma)

IC50 4-24.5 µM 24 hours [8]

Bone Marrow

Macrophages

(BMMs)

Inhibition of

Osteoclastogene

sis

1 µM 72 hours [3][7]

Reh, Ly3

Induction of DNA

Damage

Response

5-10 µM 24 hours [6]

Table 2: EC1.5 Value for SIRT1 Activation

Assay Condition EC1.5 Value Reference(s)

Selective Sirtuin-1 (SIRT1)

activator
0.36 µM [6]
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Experimental Protocols
Preparation of SRT2183 Stock Solution
Materials:

SRT2183 powder

Dimethyl sulfoxide (DMSO), cell culture grade[3]

Sterile microcentrifuge tubes

Protocol:

Prepare a high-concentration stock solution of SRT2183 in DMSO. For example, to make a

10 mM stock solution, dissolve 4.69 mg of SRT2183 (Molecular Weight: 468.57 g/mol ) in 1

mL of DMSO.
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Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C for long-term storage.[6]

General Cell Culture and Treatment
Materials:

Appropriate cell line (e.g., Reh, Nalm-6, LN229, U87MG)

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-

Streptomycin)

Cell culture flasks or plates

SRT2183 stock solution

Vehicle control (DMSO)

Protocol:

Culture cells in a humidified incubator at 37°C with 5% CO2.

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well

plates for protein extraction) at a density that allows for logarithmic growth during the

experiment.

Allow cells to adhere and stabilize for 24 hours before treatment.

On the day of treatment, dilute the SRT2183 stock solution in fresh complete culture medium

to the desired final concentrations (typically ranging from 1 µM to 20 µM).[3]

Prepare a vehicle control with the same final concentration of DMSO as the highest

concentration of SRT2183 used.

Remove the old medium from the cells and replace it with the medium containing SRT2183

or the vehicle control.
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Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[3][6]

Cell Viability/Proliferation Assay (CCK-8)
Materials:

Cells cultured and treated in a 96-well plate

Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent

Microplate reader

Protocol:

At the end of the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well

plate.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Protein Expression and
Acetylation
Materials:

Cells cultured and treated in 6-well plates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-acetylated-p65, anti-p65, anti-phospho-AMPK, anti-AMPK,

anti-SIRT1, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

Determine protein concentration using the BCA assay.

Denature protein lysates by boiling with Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion
SRT2183 is a valuable tool for in vitro studies investigating cellular pathways related to sirtuins,

metabolism, and inflammation. While its direct role as a SIRT1 activator is debated, its

consistent effects on cell growth, apoptosis, and inflammatory signaling make it a potent

modulator of cellular function. The protocols outlined above provide a framework for utilizing

SRT2183 in cell culture experiments. Researchers should carefully consider the specific cell

type and experimental context to optimize treatment conditions and interpret the results

accurately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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